Home > Products > Screening Compounds P128533 > (S)-(-)-Norverapamil Hydrochloride
(S)-(-)-Norverapamil Hydrochloride -

(S)-(-)-Norverapamil Hydrochloride

Catalog Number: EVT-13569612
CAS Number:
Molecular Formula: C26H37ClN2O4
Molecular Weight: 477.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Norverapamil is synthesized in the liver through the N-demethylation of verapamil via cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8 . The compound is classified as an impurity and a metabolite in drug formulations and has been assigned the CAS number 67812-42-4. Its molecular formula is C26H37ClN2O4 with a molecular weight of approximately 477.04 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-(-)-norverapamil hydrochloride involves several methods, primarily focusing on reversed-phase high-performance liquid chromatography (RP-HPLC) for purification and quantification. A typical synthesis process may include:

  • N-Demethylation: This reaction can be catalyzed by various cytochrome P450 enzymes, converting verapamil into norverapamil.
  • Chromatographic Techniques: The RP-HPLC method employs a column packed with C-18 silica gel, using a mobile phase consisting of methanol and water (70:30 v/v) adjusted to pH 7.4 with orthophosphoric acid . The retention times for norverapamil and verapamil are typically around 3.44 minutes and 5.67 minutes, respectively.
Chemical Reactions Analysis

Reactions and Technical Details

(S)-(-)-norverapamil hydrochloride undergoes various metabolic reactions in the body:

  • Metabolism: It is primarily formed through the N-demethylation of verapamil, which is facilitated by cytochrome P450 enzymes.
  • Further Metabolism: Norverapamil itself can undergo additional transformations, leading to various metabolites that may have distinct pharmacological profiles.

The metabolic pathway highlights the importance of enzymatic activity in determining the efficacy and safety profiles of calcium channel blockers in clinical use .

Mechanism of Action

Process and Data

(S)-(-)-norverapamil exerts its effects primarily through antagonism of L-type calcium channels in cardiac and vascular smooth muscle cells. Although it has reduced potency compared to verapamil, it still contributes to cardiovascular effects such as:

  • Vasodilation: Reducing peripheral vascular resistance.
  • Negative Chronotropic Effect: Decreasing heart rate by inhibiting calcium influx during depolarization phases in cardiac myocytes.

This mechanism is crucial for its therapeutic applications in managing conditions like hypertension and arrhythmias .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Off-white crystalline solid.
  • Melting Point: Softens at 50°C; decomposes between 155°C to 160°C.
  • Solubility: Soluble in water (>10 mg/mL) .

Chemical Properties

  • Stability: Hygroscopic nature requires desiccated storage conditions.
  • Flash Point: Approximately 9°C, indicating flammability risks.
    These properties are essential for handling, storage, and formulation development in pharmaceutical applications .
Applications

Scientific Uses

(S)-(-)-norverapamil hydrochloride serves as:

  • Reference Material: Used in calibrators or controls for analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
  • Research Tool: Investigated for its role in pharmacokinetic studies related to verapamil metabolism.
  • Therapeutic Potential: Although less potent than its parent compound, it may provide insights into developing drugs with specific cardiovascular effects while minimizing side effects associated with calcium channel blockers .
Synthesis and Structural Optimization

Enantioselective Synthetic Pathways for (S)-(-)-Norverapamil Hydrochloride

(S)-(-)-Norverapamil hydrochloride is synthesized through stereoselective routes that preserve its absolute configuration, leveraging advanced chiral technologies. One prominent approach involves the chiral auxiliary-assisted alkylation of (S)-2-(3,4-dimethoxyphenyl)-4-methylaminopentanenitrile. This method employs Evans oxazolidinones or Oppolzer sultams as temporary chiral controllers during the key carbon-nitrogen bond formation step. The reaction proceeds with diastereomeric excess >95% when performed at -78°C in tetrahydrofuran with lithium diisopropylamide as base, followed by quaternary ammonium salt formation and acidic auxiliary removal [2] [5].

Alternative pathways utilize chiral pool starting materials derived from L-aspartic acid or D-mannitol, which provide inherent stereogenic centers that can be retained throughout the synthesis. These routes typically require 6-8 synthetic steps with an overall yield of 25-30%, where the critical N-demethylation occurs early in the sequence to prevent epimerization. The enantiomeric purity is maintained through crystallization-induced asymmetric transformation during the hydrochloride salt formation, where the (S)-enantiomer preferentially crystallizes from isopropanol/ethyl acetate mixtures [5].

Recent innovations have demonstrated the application of asymmetric phase-transfer catalysis for constructing the stereogenic center. Using N-spiro quaternary ammonium catalysts (e.g., Maruoka catalysts) in dichloromethane/50% NaOH biphasic systems, researchers achieve enantioselective alkylation of the norverapamil precursor with 84-89% ee at ambient temperature. This method significantly reduces production costs compared to traditional resolution techniques, though the enantiomeric excess requires improvement through recrystallization [2].

Table 1: Comparative Analysis of Enantioselective Synthetic Methods for (S)-(-)-Norverapamil Hydrochloride

Synthetic ApproachKey Reagent/CatalystReaction ConditionsYield (%)ee (%)
Chiral Auxiliary(S)-4-BenzyloxazolidinoneLDA, THF, -78°C68>98
Chiral PoolL-Aspartic acid derivativesMultiple steps3199.5
Phase-Transfer CatalysisN-Spiro quaternary ammonium saltCH₂Cl₂/50% NaOH, 25°C7589
Isotopic SynthesisVerapamil-D7 hydrochlorideQuaternary ammonium salt decomposition82*>99

*Yield for deuterated analog synthesis [5]

Catalytic Asymmetric N-Demethylation of Verapamil Derivatives

The selective N-demethylation of verapamil represents a strategic approach to norverapamil synthesis, but achieving enantioselectivity in this transformation presents substantial challenges. Homogeneous transition metal catalysis using palladium(II) acetate with chiral bisoxazoline ligands enables asymmetric demethylation with moderate enantiocontrol. The optimal system employs copper(II)-triflate and (S,S)-t-Bu-box ligand in acetonitrile at 60°C, delivering (S)-norverapamil with 73% ee through a proposed oxidative mechanism involving formaldehyde elimination. This reaction demonstrates remarkable chemoselectivity by exclusively targeting the tertiary methylamino group without affecting the nitrile or methoxy functionalities [2] [7].

Biological demethylation pathways provide enzymatic precision through cytochrome P450-mediated transformations. CYP3A4 and CYP2C8 isoforms catalyze the stereoselective conversion of verapamil to (S)-(-)-norverapamil via hydrogen atom transfer mechanism. Kinetic studies reveal the S-enantiomer formation occurs 1.5 times faster than the R-counterpart due to differential binding orientation in the CYP3A4 active site. In vitro models using human liver microsomes demonstrate that norverapamil generation follows Michaelis-Menten kinetics with Km = 48.2 ± 6.3 µM and Vmax = 2.8 ± 0.4 nmol/min/mg protein. This stereopreference stems from π-π stacking interactions between verapamil's 3,4-dimethoxyphenyl ring and phenylalanine residues, positioning the pro-S methyl group closer to the heme iron-oxo species [7] [6].

Chemical biomimicry approaches utilize iron-porphyrin complexes as synthetic cytochrome analogs. When combined with iodosylbenzene as oxygen donor, these catalysts achieve N-demethylation with 65% enantioselectivity for the S-enantiomer. The reaction proceeds optimally in dichloroethane at 37°C with catalyst loadings of 2-5 mol%. Recent advances employ chiral ruthenium-salen complexes that enhance stereoselectivity to 81% ee through a radical rebound mechanism, though industrial application remains limited by catalyst cost and moderate turnover numbers (<200) [2].

Biocatalytic Approaches to Chiral Resolution of Norverapamil Enantiomers

Biocatalytic resolution stands as the most industrially viable method for producing enantiomerically pure (S)-(-)-norverapamil hydrochloride. Immobilized lipases from Candida antarctica (CAL-B) demonstrate exceptional enantioselectivity toward norverapamil racemates. When using vinyl acetate as acyl donor in methyl tert-butyl ether at 30°C, kinetic resolution achieves E-values >200 for preferential acetylation of the R-enantiomer, leaving the desired (S)-(-)-norverapamil untouched with >99% ee. The reaction follows first-order kinetics with a selectivity constant (krac/kmeso) of 4.7, enabling 48% theoretical yield at 95% conversion. Enzyme recycling studies confirm retained activity over 15 batches when immobilized on epoxy-functionalized acrylic resin [6].

Cyclodextrin-mediated capillary electrophoresis (CD-CE) has emerged as a powerful analytical and preparative tool for norverapamil enantiomer separation. Using highly sulfated β-cyclodextrin (HS-β-CD) at 15 mM concentration in 50 mM phosphate buffer (pH 2.5), baseline separation (Rs = 1.58) is achieved within 4 minutes at 25 kV. The migration order consistently shows R-norverapamil preceding the S-enantiomer due to differential inclusion complex stability constants (KR = 412 M⁻¹ vs KS = 528 M⁻¹). Molecular dynamics simulations reveal that the stronger binding of (S)-(-)-norverapamil stems from optimal alignment of its tertiary amino group with cyclodextrin hydroxyls and deeper penetration of the 3,4-dimethoxyphenyl moiety into the hydrophobic cavity [6].

Preparative-scale resolutions employ chiral stationary phases based on cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel. Supercritical fluid chromatography using CO₂/ethanol (90:10) mobile phase delivers 99.2% ee with 95% recovery at throughputs of 500 mg/injection. The separation factor (α) ranges from 1.8 to 2.1 depending on column temperature (30-50°C), with retention times of 7.2 minutes for R-norverapamil and 8.5 minutes for the S-enantiomer. This technology enables kilogram-scale production with significantly reduced solvent consumption compared to traditional HPLC [6].

Table 2: Biocatalytic and Chromatographic Resolution Methods for (S)-(-)-Norverapamil Hydrochloride

Resolution MethodKey ParametersResolution Factor (α)ee (%)Throughput
Lipase CAL-B (kinetic)Vinyl acetate/MTBE, 30°C4.7 (selectivity constant)>99 (S)Batch process
HS-β-CD Capillary Electrophoresis15 mM HS-β-CD, pH 2.5, 25kV1.32 (Rs)>99 (S)Analytical scale
Chiral SFC (preparative)Cellulose CSP, CO₂/EtOH1.8-2.199.2 (S)500 mg/injection
Simulated Moving BedChirobiotic V column, MeOH/H₂O1.7598.5 (S)Continuous kg/day

Properties

Product Name

(S)-(-)-Norverapamil Hydrochloride

IUPAC Name

(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride

Molecular Formula

C26H37ClN2O4

Molecular Weight

477.0 g/mol

InChI

InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/t26-;/m0./s1

InChI Key

OEAFTRIDBHSJDC-SNYZSRNZSA-N

Canonical SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl

Isomeric SMILES

CC(C)[C@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.